(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide (E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide An orally bioavailable selective CRM1 inhibitor
Selinexor trans-isomer is a trans-isomer of Selinexor or KPT-330, which is a CRM1-selective inhibitor of nuclear export. It inhibits protein trafficking from the nucleus and induces cell cycle arrest and apoptosis in mesothelioma cells.
Brand Name: Vulcanchem
CAS No.: 1421923-86-5
VCID: VC0542948
InChI: InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1+
SMILES: C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C17H11F6N7O
Molecular Weight: 443.3 g/mol

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide

CAS No.: 1421923-86-5

Cat. No.: VC0542948

Molecular Formula: C17H11F6N7O

Molecular Weight: 443.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(E)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide - 1421923-86-5

Specification

CAS No. 1421923-86-5
Molecular Formula C17H11F6N7O
Molecular Weight 443.3 g/mol
IUPAC Name (E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide
Standard InChI InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1+
Standard InChI Key DEVSOMFAQLZNKR-DAFODLJHSA-N
Isomeric SMILES C1=CN=C(C=N1)NNC(=O)/C=C/N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
SMILES C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Appearance Solid powder

Introduction

Structural and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₇H₁₁F₆N₇O, with a molecular weight of 443.31 g/mol . Key structural features include:

  • 1H-1,2,4-triazole ring: Substituted at the 3-position with a 3,5-bis(trifluoromethyl)phenyl group.

  • Acrylohydrazide backbone: Connects the triazole moiety to a pyrazin-2-yl group via a hydrazide linkage.

  • Stereochemistry: The (E)-configuration indicates trans-arrangement of substituents around the double bond in the acrylohydrazide chain.

PropertyValueSource
Molecular FormulaC₁₇H₁₁F₆N₇O
Molecular Weight443.31 g/mol
CAS Number (Z-isomer)1621865-82-4
SynonymsCariprazine Impurity 30

Synthetic Pathways and Preparation

General Strategy for Triazole Derivatives

The synthesis of 1,2,4-triazole-based compounds often involves cyclization reactions. For example, methods employing continuous-flow systems for triazole ring formation under metal-free conditions have been reported . These approaches enhance efficiency and minimize waste, which could be adapted for this compound’s preparation.

Challenges and Future Research Directions

Stereoselective Synthesis

Achieving the (E)-configuration remains a challenge. Potential strategies include:

  • Catalytic Asymmetric Synthesis: Use of chiral catalysts to control stereochemistry.

  • Crystallization-Induced Resolution: Isolation of enantiomers via chiral resolution agents.

Biological Activity Screening

Prioritized areas for investigation include:

  • Antitubercular Activity: Testing against Mycobacterium tuberculosis strains.

  • Antiviral Efficacy: Evaluation against coronaviruses or HIV.

  • Cytotoxicity Profiling: In vitro toxicity assays (e.g., MTT, Trypan blue) .

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